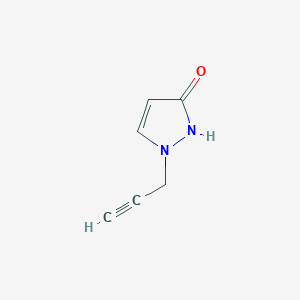
2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride: is a chemical compound with the molecular formula C21H20ClO2S•Cl and a molecular weight of 407.35 . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride typically involves the reaction of 4-ethoxyphenyl derivatives with thiopyran precursors under chlorination conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It can be used to label or modify proteins for further analysis .
Medicine: While not intended for diagnostic or therapeutic use, it may be used in medicinal chemistry research to develop new drugs or study drug interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets such as proteins or enzymes. The compound can form covalent bonds with specific amino acid residues, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
- 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride
- 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium bromide
Comparison: Compared to similar compounds, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is unique due to its specific ethoxyphenyl groups and chloride ion. These structural features can influence its reactivity, solubility, and interaction with biological targets. The presence of the ethoxy groups may enhance its solubility in organic solvents, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C21H20Cl2O2S |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2-chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium;chloride |
InChI |
InChI=1S/C21H20ClO2S.ClH/c1-3-23-17-9-5-15(6-10-17)19-13-14-20(25-21(19)22)16-7-11-18(12-8-16)24-4-2;/h5-14H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BNBBOPXWBYXLBJ-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)

![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)





![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)
